ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring, a chlorophenyl group, and an ethoxycarbonyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and ethoxycarbonyl groups. Common reagents used in these reactions include chlorinating agents, amines, and esterification agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with similar compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Possess a broad range of chemical and biological properties, including antibacterial and antiviral activities.
Indoles: Exhibit various biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27ClN2O4 |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
ethyl 4-[[5-(2-chlorophenyl)-1-(4-ethoxycarbonylphenyl)-2,5-dihydropyrrol-3-yl]amino]benzoate |
InChI |
InChI=1S/C28H27ClN2O4/c1-3-34-27(32)19-9-13-21(14-10-19)30-22-17-26(24-7-5-6-8-25(24)29)31(18-22)23-15-11-20(12-16-23)28(33)35-4-2/h5-17,26,30H,3-4,18H2,1-2H3 |
InChI Key |
RVOJWKOISXSAAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2)C3=CC=C(C=C3)C(=O)OCC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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